5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole
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Overview
Description
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole is a complex organic compound that features a benzodioxole ring substituted with a chlorinated trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole typically involves multiple steps, starting with the preparation of the benzodioxole core. One common method is the condensation of catechol with formaldehyde to form the benzodioxole ring. The chlorinated trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorinated and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the benzodioxole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
4-Methoxyphenylboronic acid: Features a methoxy group on a phenyl ring and is used in similar synthetic applications.
Trifluoromethylbenzenes: A class of compounds with one or more trifluoromethyl groups attached to a benzene ring.
Uniqueness
5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole is unique due to the combination of its benzodioxole core and the chlorinated trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
5-[chloro-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(9-1-4-11(5-2-9)15(17,18)19)10-3-6-12-13(7-10)21-8-20-12/h1-7,14H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZNLXUXZBTCCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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